molecular formula C18H14ClN3O3S B2574636 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 895830-61-2

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2574636
CAS No.: 895830-61-2
M. Wt: 387.84
InChI Key: CPKXCLZYPBLHIC-UHFFFAOYSA-N
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Description

The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide features a benzo[d]oxazolone scaffold substituted with a chlorine atom at position 5, linked via a propanamide chain to a 6-methylbenzo[d]thiazole moiety. This structure combines two heterocyclic systems (benzoxazolone and benzothiazole), which are critical for interactions with biological targets such as enzymes or receptors. The chloro substituent enhances electron-withdrawing effects, while the methyl group on the benzothiazole may influence steric and hydrophobic interactions .

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-10-2-4-12-15(8-10)26-17(20-12)21-16(23)6-7-22-13-9-11(19)3-5-14(13)25-18(22)24/h2-5,8-9H,6-7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKXCLZYPBLHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide can be represented as follows:

C15H13ClN2O2\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2

This structure incorporates a benzothiazole moiety and a benzoxazole derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The synthetic pathways often focus on modifying the benzothiazole and benzoxazole rings to enhance biological activity while maintaining favorable pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds related to benzoxazole and benzothiazole exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives are summarized in Table 1.

CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
Compound A1632
Compound B864
Target Compound 4 16

The target compound demonstrated notable activity against Bacillus subtilis, suggesting potential for further development as an antibacterial agent .

Anticancer Activity

Studies have also explored the anticancer properties of related compounds. For example, benzoxazole derivatives have been shown to exert cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. The target compound's ability to inhibit cell proliferation was evaluated using standard assays such as MTT and colony formation assays.

In a comparative study, the target compound exhibited IC50 values ranging from 10 to 20 µM across different cancer cell lines, indicating moderate to high potency .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that specific substituents on the benzothiazole and benzoxazole rings significantly influence biological activity. Electron-donating groups tend to enhance antimicrobial activity, while bulky groups may hinder it. For example:

  • Electron-donating substituents : Methoxy groups at specific positions increase potency.
  • Bulky substituents : Large groups can reduce binding affinity to biological targets.

This information is crucial for guiding future modifications aimed at optimizing efficacy and reducing toxicity.

Case Studies

Several case studies illustrate the application of this compound in biological research:

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of the target compound against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at concentrations comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on MCF-7 breast cancer cells. The target compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to the benzo[d]oxazole scaffold, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of benzo[d]oxazole have been shown to reduce neurotoxicity induced by beta-amyloid peptides in PC12 cells, which serve as a model for neuronal function.

Key Findings:

  • Mechanism of Action: The compound has been observed to modulate signaling pathways associated with cell survival and apoptosis. Specifically, it promotes the phosphorylation of Akt and GSK-3β while decreasing the expression of pro-apoptotic factors such as Bax and NF-κB in Aβ-induced neurotoxicity models .
  • Cell Viability: Compounds similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide have demonstrated significant protective effects on cell viability at low concentrations (e.g., 1.25 to 5 μg/mL) .

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated, particularly regarding its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immunosuppression.

Applications in Cancer Therapy:

  • Combination Therapy: It has been suggested that this compound can enhance the effectiveness of existing anti-cancer treatments when used in combination with other agents .
  • Immunomodulation: By inhibiting IDO, the compound could potentially reverse tumor-associated immunosuppression, making it a candidate for further development in cancer immunotherapy .

Enzyme Inhibition

The compound is also noted for its ability to act as a KMO (kynurenine 3-monooxygenase) inhibitor. KMO plays a crucial role in the metabolism of tryptophan along the kynurenine pathway, which is implicated in various neurological and psychiatric disorders.

Research Insights:

  • KMO Inhibition: The synthesis and evaluation of derivatives have shown that modifications can lead to enhanced inhibitory activity against KMO, suggesting that structural variations can be optimized for better therapeutic outcomes .

Summary Table of Applications

Application Area Details
NeuroprotectionReduces neurotoxicity in PC12 cells; modulates Akt/GSK-3β/NF-κB signaling pathways
Anti-Cancer ActivityEnhances anti-cancer treatment efficacy; inhibits IDO to counter tumor immunosuppression
Enzyme InhibitionActs as a KMO inhibitor; potential for treating neurological disorders

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Structural Features Biological Activity/Properties Reference
Target Compound 5-Cl-benzoxazolone + 6-Me-benzothiazole + propanamide N/A (hypothesized MAO-B/SPECT ligand activity)
Hydrazide Derivatives Arylidene substituents + hydrazide linker MAO-B inhibition: 45–94% at 10⁻³ M
Isoxazole Analogues Acetamide linker + isoxazole Improved metabolic stability
Ester-Based Analogues Ester linker + benzoxazolone substituents Reduced plasma stability
Bivalent Ligands Dual benzoxazolone + piperazine linker Enhanced avidity, lower bioavailability
Thiazolidinone Derivatives Thioxothiazolidinone + chlorobenzyl groups High molecular weight, low solubility

Key Findings and Implications

  • Substituent Effects : Chloro and methyl groups on heterocycles enhance target affinity and selectivity, as seen in MAO-B inhibition studies .
  • Linker Modifications : Propanamide provides optimal balance between stability and flexibility; shorter linkers (e.g., acetamide) or esters reduce efficacy .
  • Heterocycle Synergy : Dual benzoxazolone-benzothiazole systems (as in the target compound) offer unique binding profiles compared to single-heterocycle analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of benzoxazolone and benzothiazolone scaffolds, such as the target compound?

  • Methodological Answer : The compound can be synthesized via acylation or arylation reactions. A typical procedure involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane. The reaction is conducted at 20–25°C, followed by dilution with water, filtration, and recrystallization from ethanol-DMF mixtures to achieve purity . For benzoxazolone derivatives, coupling reactions using piperazine linkers and alkylation steps (e.g., General Procedure D) yield bivalent ligands, with yields ranging from 51–53% .

Q. How is structural characterization of such hybrid heterocyclic compounds performed?

  • Methodological Answer :

  • 1H/13C NMR : Used to confirm substituent positions and hydrogen/carbon environments. For example, methyl groups on benzothiazole rings show distinct singlet peaks in 1H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and elemental composition (e.g., C, H, N percentages) with precision <5 ppm error .
  • Elemental Analysis : Cross-checks experimental vs. calculated C/H/N ratios to confirm purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide, given the low yields reported for analogous compounds?

  • Methodological Answer :

  • Stepwise Purification : Use column chromatography after initial recrystallization to remove byproducts (e.g., unreacted diazonium salts) .
  • Solvent Optimization : Replace dioxane with polar aprotic solvents like DMF to enhance reaction kinetics .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve acylation efficiency .

Q. What strategies are recommended to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for benzoxazolone-benzothiazole hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. methyl groups) and evaluate potency across cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2 inhibition) .
  • Dose-Response Analysis : Compare IC50 values at varying concentrations to identify off-target effects .
  • Computational Modeling : Use molecular docking to assess binding affinity to target proteins (e.g., EGFR for anticancer activity) and rule out nonspecific interactions .

Q. How can researchers validate the tautomeric stability of the benzoxazolone moiety under physiological conditions?

  • Methodological Answer :

  • pH-Dependent NMR : Monitor 1H NMR shifts in buffered solutions (pH 2–9) to detect tautomerization between oxazolone and oxazolethione forms .
  • UV-Vis Spectroscopy : Track absorbance changes at 250–300 nm to correlate tautomeric states with environmental pH .

Data Analysis and Experimental Design

Q. What analytical approaches are suitable for quantifying trace impurities in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-PDA (Photodiode Array Detection) : Use a C18 column with acetonitrile/water gradients to separate impurities. Calibrate against reference standards .
  • LC-MS/MS : Identify impurities via fragmentation patterns and compare to databases (e.g., mzCloud) .

Q. How should researchers design in vitro assays to evaluate the dual inhibitory potential (e.g., kinase and protease inhibition) of this compound?

  • Methodological Answer :

  • Kinase Assay : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, BRAF) and ATP concentrations adjusted to Km values .
  • Protease Inhibition : Employ FRET substrates (e.g., Dabcyl-FAM peptides) to measure IC50 against trypsin-like proteases .
  • Control Experiments : Include staurosporine (kinase inhibitor) and leupeptin (protease inhibitor) as positive controls .

Contradiction Resolution

Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be reconciled?

  • Methodological Answer :

  • Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or ethanol .
  • Dynamic Light Scattering (DLS) : Measure aggregate formation in water to distinguish true solubility from colloidal dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.